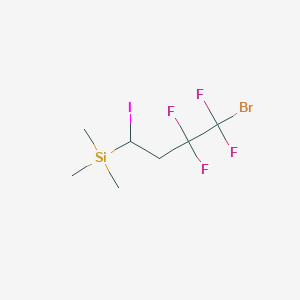
(4-Bromo-3,3,4,4-tetrafluoro-1-iodobutyl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3,3,4,4-tetrafluoro-1-iodobutyl)(trimethyl)silane is a complex organosilicon compoundThe compound’s molecular structure includes 12 hydrogen atoms, 7 carbon atoms, 4 fluorine atoms, 1 bromine atom, and 1 iodine atom .
Preparation Methods
The synthesis of (4-Bromo-3,3,4,4-tetrafluoro-1-iodobutyl)(trimethyl)silane involves multiple steps and specific reaction conditions. One common synthetic route includes the bromination and fluorination of a suitable precursor, followed by iodination and subsequent reaction with trimethylsilane. The reaction conditions typically involve the use of a Lewis acid catalyst, such as iron (III) bromide or aluminum tribromide, to facilitate the bromination and fluorination steps . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(4-Bromo-3,3,4,4-tetrafluoro-1-iodobutyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, sodium tert-butoxide, and boron tribromide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Bromo-3,3,4,4-tetrafluoro-1-iodobutyl)(trimethyl)silane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organosilicon compounds. It is also used in the development of new materials with unique properties.
Biology: The compound can be used in the study of biological systems, particularly in the development of new imaging agents and probes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromo-3,3,4,4-tetrafluoro-1-iodobutyl)(trimethyl)silane involves its interaction with specific molecular targets and pathways. The compound’s unique combination of bromine, fluorine, iodine, and silicon atoms allows it to interact with various biological and chemical systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(4-Bromo-3,3,4,4-tetrafluoro-1-iodobutyl)(trimethyl)silane can be compared with other similar compounds, such as:
1-Bromo-3-fluoro-4-iodobenzene: This compound shares some structural similarities but lacks the silicon and trimethyl groups present in this compound.
4-Fluorobromobenzene: This compound also contains bromine and fluorine atoms but differs in its overall structure and properties.
The uniqueness of this compound lies in its combination of multiple halogen atoms and a silicon-containing group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
89608-33-3 |
|---|---|
Molecular Formula |
C7H12BrF4ISi |
Molecular Weight |
407.06 g/mol |
IUPAC Name |
(4-bromo-3,3,4,4-tetrafluoro-1-iodobutyl)-trimethylsilane |
InChI |
InChI=1S/C7H12BrF4ISi/c1-14(2,3)5(13)4-6(9,10)7(8,11)12/h5H,4H2,1-3H3 |
InChI Key |
BKUBBGWOTDNRLH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(CC(C(F)(F)Br)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















